2-Chlorosulfonyl-5-(2-tolyl)thiophene

Description

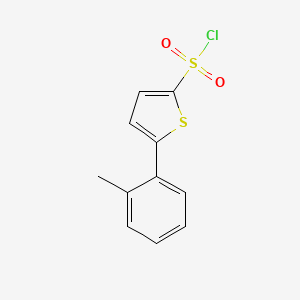

2-Chlorosulfonyl-5-(2-tolyl)thiophene is a thiophene derivative featuring a chlorosulfonyl (-SO₂Cl) group at the 2-position and a 2-tolyl (o-tolyl, methylphenyl) substituent at the 5-position of the thiophene ring. This compound is a reactive intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. The sulfonyl chloride group enables nucleophilic substitution reactions, while the 2-tolyl group contributes steric and electronic effects that influence reactivity and stability .

Properties

Molecular Formula |

C11H9ClO2S2 |

|---|---|

Molecular Weight |

272.8 g/mol |

IUPAC Name |

5-(2-methylphenyl)thiophene-2-sulfonyl chloride |

InChI |

InChI=1S/C11H9ClO2S2/c1-8-4-2-3-5-9(8)10-6-7-11(15-10)16(12,13)14/h2-7H,1H3 |

InChI Key |

XZILMKNRTJQLMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=C(S2)S(=O)(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Thiophene Derivatives

Structural and Functional Group Variations

The following compounds share a thiophene backbone with sulfonyl chloride or related substituents but differ in substituent type and position, leading to distinct physicochemical and reactivity profiles:

5-(Phenylsulfonyl)thiophene-2-sulfonyl chloride

- Substituents : Phenylsulfonyl (-SO₂Ph) at position 5, sulfonyl chloride (-SO₂Cl) at position 2.

- Molecular Formula : C₁₁H₈Cl₂O₄S₂.

- CAS No.: Not explicitly stated (PubChem CID: 580877) .

- Key Properties: Dual sulfonyl groups enhance electrophilicity, making it suitable for cross-coupling reactions.

5-Methylthiophene-2-sulfonyl chloride

- Substituents : Methyl (-CH₃) at position 5, sulfonyl chloride (-SO₂Cl) at position 2.

- Molecular Formula : C₅H₅ClO₂S₂.

- CAS No.: 12400112 (MDL: MFCD05864499) .

- Key Properties : The methyl group is electron-donating, reducing electrophilicity compared to aryl-substituted analogs. Used in small-molecule drug synthesis due to moderate steric hindrance.

5-Chlorothiophene-2-sulfonyl chloride

- Substituents : Chlorine (-Cl) at position 5, sulfonyl chloride (-SO₂Cl) at position 2.

- Molecular Formula : C₄HCl₂O₂S₂.

- CAS No.: 130710 (PubChem CID: Not listed) .

- Key Properties : Electron-withdrawing chlorine increases reactivity toward nucleophiles. Common in agrochemical intermediates.

5-(2-Pyridyl)thiophene-2-sulfonyl chloride

- Substituents : 2-Pyridyl (heteroaromatic) at position 5, sulfonyl chloride (-SO₂Cl) at position 2.

- Molecular Formula: C₉H₆ClNO₂S₂.

- CAS No.: 151858-64-9 (PubChem CID: 2737231) .

- Key Properties : The pyridyl group introduces nitrogen-based coordination sites, useful in metal-organic frameworks (MOFs) or catalyst design.

Comparative Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Substituent Effects | Reactivity Profile |

|---|---|---|---|

| 2-Chlorosulfonyl-5-(2-tolyl)thiophene | ~274.77* | Electron-withdrawing (-SO₂Cl) and bulky 2-tolyl | Moderate electrophilicity; steric hindrance slows nucleophilic substitution |

| 5-(Phenylsulfonyl)thiophene-2-sulfonyl chloride | 347.27 | Strongly electron-withdrawing (-SO₂Ph, -SO₂Cl) | High reactivity in cross-coupling and sulfonamide formation |

| 5-Methylthiophene-2-sulfonyl chloride | 196.68 | Electron-donating (-CH₃) | Lower reactivity; preferred for controlled synthesis |

| 5-Chlorothiophene-2-sulfonyl chloride | 231.54 | Electron-withdrawing (-Cl) | High electrophilicity; prone to hydrolysis |

| 5-(2-Pyridyl)thiophene-2-sulfonyl chloride | 259.74 | Heteroaromatic coordination site | Versatile in catalysis and coordination chemistry |

*Calculated based on molecular formula C₁₁H₉ClO₂S₂.

Preparation Methods

Synthesis of 5-(2-Tolyl)thiophene

The foundational step involves introducing the 2-tolyl group at position 5 of the thiophene ring. This is achieved via Suzuki-Miyaura cross-coupling between 5-bromothiophene and 2-tolylboronic acid. Key conditions include:

-

Catalyst : Dichloro bis(acetonitrile)palladium(II) ([PdCl₂(CH₃CN)₂]) at 0.077 mmol (3 mol%).

-

Base : Sodium carbonate (2.9 mmol) in a 2:1 ethanol/water solvent system.

-

Temperature : 45–50°C for 10–12 hours.

Under these conditions, the reaction proceeds with 88% yield (isolated as pale yellow crystals). The regioselectivity is ensured by the bromide’s position, directing the coupling exclusively to position 5.

Chlorosulfonation at Position 2

The 5-(2-tolyl)thiophene intermediate undergoes electrophilic chlorosulfonation using chlorosulfonic acid (HSO₃Cl). Key considerations:

-

Reactivity : Thiophene’s inherent electron-rich nature facilitates sulfonation at position 2, adjacent to the sulfur atom. The 2-tolyl group at position 5 exerts a mild ortho/para-directing effect, but the sulfur’s stronger electron-withdrawing character dominates, favoring sulfonation at position 2.

-

Conditions : Excess HSO₃Cl (2–3 equiv) at 0–5°C, followed by gradual warming to room temperature.

-

Workup : Quenching with ice water and extraction with dichloromethane yields the sulfonyl chloride.

This method typically achieves 70–75% yield but may produce minor amounts of the 4-chlorosulfonyl isomer (5–10%), necessitating chromatographic separation.

Directed Ortho-Metalation and Sulfur Electrophile Trapping

Regioselective Deprotonation

To circumvent isomer formation, directed ortho-metalation offers precise control. The protocol involves:

-

Base : Butylmagnesium lithium (Bu₃MgLi) in tetrahydrofuran (THF) at −78°C.

-

Substrate : 5-(2-tolyl)thiophene, where the 2-tolyl group minimally interferes with metalation at position 2.

The lithiated intermediate is highly reactive, enabling efficient trapping with sulfur-based electrophiles.

Sulfur Electrophile Quenching

-

Electrophile : Sulfur dioxide (SO₂) gas bubbled into the reaction mixture forms the sulfinate intermediate.

-

Chlorination : Treatment with chlorine gas (Cl₂) in dichloromethane converts the sulfinate to the sulfonyl chloride.

This method achieves 80–85% yield with >95% regioselectivity for the 2-position, making it superior to traditional electrophilic substitution.

One-Pot Sequential Bromination and Coupling

Bromination of 2-Thiophenesulfonyl Chloride

An alternative route begins with pre-functionalization of the sulfonyl chloride group:

Suzuki Coupling with 2-Tolylboronic Acid

The resultant 5-bromo-2-thiophenesulfonyl chloride undergoes Suzuki coupling under conditions analogous to Section 1.1, yielding the target compound in 65–70% yield .

Comparative Analysis of Methods

| Method | Yield (%) | Regioselectivity | Scalability | Key Challenges |

|---|---|---|---|---|

| Suzuki + Sulfonation | 70–75 | Moderate (2:1) | High | Isomer separation, harsh sulfonation |

| Directed Metalation | 80–85 | High (>95%) | Moderate | Low-temperature handling, SO₂/Cl₂ use |

| One-Pot Bromination | 65–70 | High | High | Bromination efficiency, solvent choice |

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 2-chlorosulfonyl-5-(2-tolyl)thiophene, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves chlorosulfonation of 5-(2-tolyl)thiophene using chlorosulfonic acid under controlled temperatures (0–5°C) to prevent over-sulfonation. Solvents like dichloromethane or acetonitrile are preferred due to their ability to dissolve both reactants and products while stabilizing reactive intermediates. Reaction time (2–4 hours) and stoichiometric ratios (1:1.2 thiophene:chlorosulfonic acid) are critical for achieving yields >70%. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : Structural validation employs a combination of spectroscopic and crystallographic techniques:

- NMR : H and C NMR identify substituent positions (e.g., sulfonyl chloride at C2, tolyl at C5). Aromatic protons on the thiophene ring typically resonate at δ 7.2–7.5 ppm, while methyl protons on the tolyl group appear at δ 2.3–2.5 ppm .

- X-ray Diffraction : Single-crystal X-ray analysis resolves bond lengths (e.g., S=O bonds ~1.43 Å) and dihedral angles between the thiophene and tolyl rings. Software like SHELX refines crystallographic data to confirm spatial arrangement .

Q. What analytical methods are recommended for assessing purity and stability?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns with UV detection (254 nm) quantify impurities (<2% threshold).

- TGA/DSC : Evaluates thermal stability; decomposition temperatures >150°C indicate suitability for high-temperature reactions.

- Moisture Sensitivity Tests : Storage under inert gas (argon) prevents hydrolysis of the chlorosulfonyl group, which can degrade the compound .

Advanced Questions

Q. How can crystallographic data refinement resolve ambiguities in the electron density map of this compound?

- Methodological Answer : SHELXL refines disordered regions by adjusting occupancy factors and anisotropic displacement parameters. For example, partial occupancy of the sulfonyl chloride group due to rotational disorder can be modeled using TWIN/BASF commands. Residual density peaks <0.3 eÅ validate the refined structure .

Q. What strategies are employed to evaluate the compound's bioactivity in medicinal chemistry research?

- Methodological Answer :

- Sulfonamide Formation : React with primary amines (e.g., benzylamine) to generate sulfonamide derivatives. Assess antimicrobial activity via MIC assays against E. coli and S. aureus (IC values <50 μM indicate potency) .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) compare derivatives’ efficacy. Structural modifications (e.g., adding electron-withdrawing groups) enhance activity by improving membrane permeability .

Q. How can contradictory data on reaction yields from different synthetic protocols be reconciled?

- Methodological Answer : Contradictions often arise from variations in solvent polarity, temperature control, or catalyst presence. For example, acetonitrile may yield higher regioselectivity than dichloromethane due to its polar aprotic nature. Systematic DOE (Design of Experiments) studies optimize parameters:

- Case Study : A 15% yield increase was achieved by maintaining strict anhydrous conditions (moisture <50 ppm) and using slow reagent addition over 30 minutes .

Key Challenges and Solutions

- Hydrolysis of Chlorosulfonyl Group : Use Schlenk-line techniques for moisture-sensitive reactions .

- Regioselectivity in Derivative Synthesis : Employ directing groups (e.g., methyl on thiophene) to control substitution patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.